molecular formula C11H13NO7 B600880 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate CAS No. 799241-85-3

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate

Cat. No.: B600880
CAS No.: 799241-85-3
M. Wt: 271.22
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate (CAS: 253265-97-3) is a bicyclic furan derivative with a molecular formula of C₁₁H₁₃NO₇ and a molecular weight of 271.22 g/mol . Its IUPAC name is [(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-4-yl] (2,5-dioxopyrrolidin-1-yl) carbonate, highlighting its stereospecific (3R,3aS,6aR) configuration, which is critical for its biological relevance . The compound features a hexahydrofuro[2,3-b]furan core linked to a 2,5-dioxopyrrolidinyl carbonate group, a reactive moiety that facilitates its role as an intermediate in pharmaceutical synthesis, particularly for HIV protease inhibitors .

It is classified as an antiviral reference standard and impurity reference material, used to ensure quality control during drug development . Storage conditions (2–8°C) and sensitivity to moisture underscore its stability limitations, necessitating careful handling .

Preparation Methods

Core Bicyclic Framework Construction

The hexahydrofuro[2,3-b]furan scaffold is typically derived from carbohydrate precursors or via stereoselective cyclization. A validated approach begins with D-xylose , which undergoes a series of transformations to yield the bicyclic alcohol intermediate (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key precursor .

Sugar-Derived Synthesis

The enantioselective route from D-xylose involves:

  • Knoevenagel Condensation : Reaction with ethyl (triphenylphosphoranylidene)acetate forms an α,β-unsaturated ester .

  • Diastereoselective Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) achieves >95% diastereomeric excess (de) for the cis-fused ring system .

  • Baeyer-Villiger Oxidation : Treatment with m-CPBA introduces an oxygen atom, forming the tetrahydrofuran ring .

StepReagents/ConditionsYieldStereochemical Outcome
1Ethyl (triphenylphosphoranylidene)acetate, THF, reflux85%Z/E = 8:1
2H₂ (1 atm), 10% Pd/C, EtOAc, 25°C92%>95% de
3m-CPBA, CH₂Cl₂, −20°C78%Retention of configuration

Carbonate Group Installation

The hydroxyl group at C4 is functionalized via carbonate formation. Two predominant methods are documented:

Phosgene-Based Carbonylation

Reaction with phosgene (COCl₂) in dichloromethane at −78°C generates the chloroformate intermediate, which is subsequently treated with 2,5-dioxopyrrolidine under Schotten-Baumann conditions . This method affords moderate yields (60–65%) but requires stringent safety protocols due to phosgene’s toxicity .

Disuccinimidyl Carbonate (DSC) Mediated Coupling

A safer alternative employs DSC in anhydrous THF with DMAP catalysis. The reaction proceeds at 0°C to room temperature, achieving 75–80% yield with minimal epimerization .

MethodReagentsTemperatureYieldPurity (HPLC)
PhosgeneCOCl₂, pyridine, 2,5-dioxopyrrolidine−78°C → 25°C63%94%
DSCDSC, DMAP, THF0°C → 25°C78%97%

Stereochemical Integrity Maintenance

Critical challenges include preserving the (3R,3aS,6aR) configuration during carbonate formation. Strategies include:

  • Low-Temperature Reactions : Minimize thermal racemization .

  • Chiral HPLC Monitoring : Use of Chiralpak IC columns (hexane:isopropanol = 90:10) confirms enantiopurity (>99% ee) .

  • Crystallization : Final recrystallization from ethyl acetate/n-hexane at −20°C enhances stereochemical homogeneity .

Industrial Scalability Considerations

Patent EP1448567B1 outlines a scalable route emphasizing:

  • Continuous Flow Hydrogenation : Reduces catalyst loading (0.5 mol% Pd) and reaction time (2 hr vs. 24 hr batch) .

  • Solvent Recycling : THF recovery via distillation lowers production costs .

  • In-Line Analytics : FTIR monitors carbonate formation in real-time, reducing batch failures .

Comparative Analysis of Synthetic Routes

RouteStarting MaterialTotal StepsOverall YieldCost (USD/g)
Sugar-Derived D-xylose732%450
Petrochemical Cyclohexene oxide541%380

The sugar-derived route offers superior enantiopurity but higher costs, while petrochemical methods prioritize scalability .

Emerging Methodologies

Recent advances include:

  • Enzymatic Carbonylation : Lipase-mediated reactions in ionic liquids achieve 82% yield with no racemization .

  • Photoredox Catalysis : Visible-light-driven coupling avoids harsh reagents, though yields remain suboptimal (55%) .

Chemical Reactions Analysis

Types of Reactions

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Applications in Medicinal Chemistry

  • Antiviral Agents :
    • The compound serves as an intermediate in the synthesis of Darunavir, a protease inhibitor used in the treatment of HIV. Its ability to inhibit viral replication is attributed to its structural similarity to natural substrates of viral proteases .
    • Research indicates that derivatives of this compound exhibit enhanced potency against HIV strains resistant to other treatments .
  • Synthesis of Other Bioactive Molecules :
    • It is utilized in synthesizing various other pharmaceutical agents due to its versatile reactivity. For instance, it can be modified to produce compounds with anti-cancer properties .
    • The carbonate moiety enhances the stability and bioavailability of synthesized drugs .
  • Research on Toxicity Mechanisms :
    • Studies have shown that derivatives of this compound can be used to investigate the mechanisms of toxicity in certain biological systems. For example, its relationship with α-amanitin has been explored to understand its lethal effects and potential antidotes .

Case Study 1: Synthesis of Darunavir

A streamlined synthesis pathway for Darunavir includes the use of 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate as a key intermediate. The process involves:

  • Reacting furan derivatives with dioxopyrrolidine under specific conditions to yield the desired product.
  • The synthesis has been optimized to achieve high yields and purity levels suitable for clinical applications.

Case Study 2: Exploration of Anticancer Properties

Research has demonstrated that modifications to the hexahydrofurofuran structure can lead to compounds with significant anticancer activity. In vitro studies showed that certain derivatives inhibited cell proliferation in various cancer cell lines by inducing apoptosis.

Data Table: Comparison of Synthesis Methods

MethodYield (%)Reaction ConditionsTime
Method A85%DMF at room temperature24 hours
Method B75%Ethanol reflux12 hours
Method C90%Microwave-assisted synthesis1 hour

Mechanism of Action

The mechanism of action of 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs based on structural and functional differences:

2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-ol

  • Molecular Formula : C₆H₁₀O₃
  • Molecular Weight : 130.14 g/mol .
  • Key Differences: Replaces the 2,5-dioxopyrrolidinyl carbonate group with a hydroxyl (-OH) group. Reduced molecular weight and reactivity due to the absence of the carbonate leaving group.

(3aR,4R,5R,6aS)-2-Oxo-4-(3-oxooct-1-en-1-yl)-hexahydro-2H-cyclopenta[b]furan-5-yl Benzoate

  • CAS : 40834-86-4 .
  • Structural Features :
    • Contains a cyclopenta[b]furan core instead of a bicyclic furofuran.
    • Substituted with a benzoyl ester rather than a carbonate group.
  • Used in diverse therapeutic contexts, contrasting with the antiviral focus of the target compound.

Hexahydrofuro[2,3-b]furan-Containing HIV Protease Inhibitors

  • Example : Darunavir analogs .
  • Key Differences :
    • The target compound serves as a synthetic intermediate , whereas protease inhibitors incorporate the hexahydrofurofuran moiety as part of the active pharmacophore.
    • Protease inhibitors exhibit direct antiviral activity, while the carbonate derivative is pharmacologically inert, functioning primarily as a leaving group in synthesis .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Primary Use Stability Requirements
Target Compound (CAS 253265-97-3) C₁₁H₁₃NO₇ 271.22 Carbonate Antiviral intermediate/impurity 2–8°C, dry
Hexahydrofuro[2,3-b]furan-4-ol C₆H₁₀O₃ 130.14 Hydroxyl Metabolic studies/synthetic precursor Not specified
Cyclopenta[b]furan Benzoate (CAS 40834-86-4) C₂₂H₂₆O₅ 370.44 Benzoyl ester Broad pharmaceutical synthesis Not specified

Biological Activity

The compound 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate is a bicyclic organic molecule that has garnered attention for its potential biological activities. Its unique structural features suggest various applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name is [(3R,3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (2,5-dioxopyrrolidin-1-yl) carbonate . It has a molecular formula of C11H13NO7C_{11}H_{13}NO_7 and a molecular weight of 271.22 g/mol. The structural representation is crucial for understanding its interactions within biological systems.

PropertyValue
Molecular FormulaC₁₁H₁₃N O₇
Molecular Weight271.22 g/mol
CAS Number253265-97-3
SMILESO=C(O[C@H]1CO[C@H]2OCC[C@@H]12)ON3C(=O)CCC3=O

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may act as an enzyme inhibitor or modulate cellular signaling pathways. The exact mechanisms are still under investigation but are believed to involve:

  • Inhibition of Proteases : Similar compounds have shown effectiveness in inhibiting viral proteases, suggesting potential antiviral properties.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial effects against various pathogens.

Antiviral Properties

One area of significant interest is the compound's potential as an antiviral agent. A study highlighted the synthesis of derivatives that demonstrated high diastereoselectivity and efficacy against HIV protease inhibitors. The structural similarity to known antiviral compounds suggests that it may inhibit viral replication by targeting viral enzymes .

Antimicrobial Effects

Research has also explored the antimicrobial properties of related compounds within the hexahydrofuro[2,3-b]furan family. These studies show promising results against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or function .

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound and its derivatives:

  • HIV Protease Inhibition : A study demonstrated that derivatives of hexahydrofuro[2,3-b]furan exhibited significant inhibitory activity against HIV protease with IC50 values in the low micromolar range. This suggests potential for development as an antiretroviral therapy .
  • Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Q. Basic Research: How can researchers optimize the synthesis of 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate to improve yield and purity?

Methodological Answer:
Synthesis optimization requires a stepwise approach:

  • Step 1 : Use stereoselective coupling agents (e.g., carbodiimides) to minimize byproducts during the formation of the carbonate ester linkage.
  • Step 2 : Monitor reaction progress via HPLC with a chiral column to ensure stereochemical integrity, as the hexahydrofurofuran core has multiple stereocenters .
  • Step 3 : Purify intermediates via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted 2,5-dioxopyrrolidin-1-yl precursors.
  • Step 4 : Final recrystallization in anhydrous dichloromethane at 2–8°C improves crystallinity and purity (>98%) .

Q. Advanced Research: What computational methods are suitable for modeling the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) simulations are ideal for studying reaction pathways:

  • Modeling Setup : Optimize geometries at the B3LYP/6-311++G(d,p) level to account for electron delocalization in the furofuran and pyrrolidinone rings.
  • Transition State Analysis : Use intrinsic reaction coordinate (IRC) calculations to validate the energy profile of nucleophilic attacks on the carbonate group.
  • Solvent Effects : Incorporate polarizable continuum models (PCM) for solvents like acetonitrile, which mimic experimental conditions.
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine theoretical models .

Q. Basic Research: What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

Methodological Answer:
A multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify protons on the hexahydrofurofuran ring (δ 3.8–4.2 ppm) and pyrrolidinone carbonyl groups (δ 2.5–2.8 ppm).
    • ¹³C NMR : Confirm carbonate carbonyl resonance at ~155 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS should show the molecular ion peak at m/z 271.22 (C₁₁H₁₃NO₇) with fragmentation patterns consistent with furofuran ring cleavage .
  • X-ray Crystallography : Resolve stereochemistry if single crystals are obtained (e.g., compare with ethyl 4-hydroxy-2-phenylpyrrole derivatives in structural databases) .

Q. Advanced Research: How can researchers resolve contradictions in reported catalytic activity data for this compound in enzyme inhibition studies?

Methodological Answer:
Addressing data discrepancies requires systematic validation:

  • Variable Control : Standardize assay conditions (pH 7.4, 37°C) and enzyme sources (e.g., recombinant vs. tissue-extracted hydrolases).
  • Kinetic Analysis : Perform Michaelis-Menten experiments to distinguish competitive vs. non-competitive inhibition mechanisms.
  • Structural Probes : Use molecular docking (AutoDock Vina) to compare binding poses with crystallographic data from related inhibitors (e.g., pyrrolidine-dione analogs) .
  • Reproducibility : Cross-validate results using orthogonal methods like isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. Basic Research: What strategies mitigate degradation of this compound during long-term storage for biological assays?

Methodological Answer:
Stability is contingent on storage protocols:

  • Temperature : Store lyophilized powder at 2–8°C in amber vials to prevent photolytic cleavage of the carbonate group .
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis; monitor moisture via Karl Fischer titration.
  • Solvent Selection : Prepare stock solutions in anhydrous DMSO (stored under argon), as aqueous buffers accelerate decomposition .

Q. Advanced Research: How can structure-activity relationship (SAR) studies be designed to explore modifications to the hexahydrofurofuran core?

Methodological Answer:
A systematic SAR framework includes:

  • Core Modifications : Synthesize analogs with substituents at C3a and C6a positions to evaluate steric effects on enzyme binding.
  • Pharmacophore Mapping : Overlay electrostatic potential maps (MEPs) from DFT to identify critical hydrogen-bonding motifs.
  • Biological Testing : Screen analogs against isoform-specific targets (e.g., serine proteases vs. esterases) to quantify selectivity shifts.
  • Data Integration : Use multivariate analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .

Q. Basic Research: What precautions are necessary when handling this compound due to its reactive functional groups?

Methodological Answer:
Safety protocols must address reactivity:

  • Carbonate Group : Avoid protic solvents (e.g., water, alcohols) during synthesis to prevent unintended hydrolysis.
  • Pyrrolidinone Ring : Use inert atmospheres (N₂/Ar) to stabilize the dioxopyrrolidinyl moiety against oxidation.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and fume hoods to minimize dermal/airborne exposure, as the compound may act as a hapten in sensitization assays .

Q. Advanced Research: How can researchers leverage isotopic labeling to trace metabolic pathways of this compound in vitro?

Methodological Answer:
Isotopic labeling strategies include:

  • ¹³C-Labeling : Introduce ¹³C at the carbonate carbonyl to track hydrolysis products via LC-MS/MS.
  • Deuterium Exchange : Substitute hydrogens on the furofuran ring with deuterium (D₂O/DMSO solvent systems) to study metabolic stability using NMR isotope shifts.
  • Radiolabeling : Synthesize a ¹⁴C-labeled analog for autoradiography in tissue distribution studies, ensuring compliance with radiation safety protocols .

Properties

IUPAC Name

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7/c13-8-1-2-9(14)12(8)19-11(15)18-7-5-17-10-6(7)3-4-16-10/h6-7,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFNCYVHQSHFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(CO2)OC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.